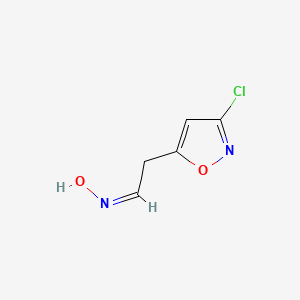![molecular formula C25H24FNO B582746 [1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone CAS No. 1797983-61-9](/img/structure/B582746.png)
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MAM2201 N-(3-fluoropentyl) isomer is a synthetic cannabinoid that is structurally related to AM2201. This compound is characterized by the presence of a fluorine atom at the 3 position of the pentyl chain, distinguishing it from other isomers where the fluorine atom is located at different positions. It is primarily used as an analytical reference standard in forensic and research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of MAM2201 N-(3-fluoropentyl) isomer involves the introduction of a fluorine atom at the 3 position of the pentyl chain. The general synthetic route includes the following steps:
Starting Material: The synthesis begins with the selection of an appropriate indole or naphthoylindole precursor.
Fluorination: The introduction of the fluorine atom at the 3 position is achieved using fluorinating agents such as diethylaminosulfur trifluoride (DAST) or similar reagents.
Coupling Reaction: The fluorinated intermediate is then coupled with a suitable naphthoyl chloride or similar compound to form the final product.
The reaction conditions typically involve the use of organic solvents such as dichloromethane or dimethylformamide, and the reactions are carried out under inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of MAM2201 N-(3-fluoropentyl) isomer follows similar synthetic routes but on a larger scale. The process involves:
Batch Processing: Large-scale batch reactors are used to carry out the fluorination and coupling reactions.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to achieve high purity.
Quality Control: The final product is subjected to rigorous quality control measures, including spectroscopic analysis and purity assessment.
Chemical Reactions Analysis
Types of Reactions
MAM2201 N-(3-fluoropentyl) isomer undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the pentyl chain can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted pentyl derivatives.
Scientific Research Applications
MAM2201 N-(3-fluoropentyl) isomer has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of synthetic cannabinoids.
Biology: Studied for its interaction with cannabinoid receptors in biological systems.
Medicine: Investigated for potential therapeutic applications, although its physiological and toxicological properties are not fully understood.
Industry: Utilized in the development of new synthetic cannabinoids and related compounds
Mechanism of Action
The mechanism of action of MAM2201 N-(3-fluoropentyl) isomer involves its interaction with cannabinoid receptors (CB1 and CB2) in the body. The compound binds to these receptors, mimicking the effects of natural cannabinoids. This interaction leads to the activation of various signaling pathways, resulting in the modulation of neurotransmitter release and other physiological effects .
Comparison with Similar Compounds
Similar Compounds
AM2201: Similar structure but with the fluorine atom at the 5 position of the pentyl chain.
JWH-018: Another synthetic cannabinoid with a different alkyl chain structure.
UR-144: A synthetic cannabinoid with a tetramethylcyclopropyl group instead of a pentyl chain.
Uniqueness
MAM2201 N-(3-fluoropentyl) isomer is unique due to the specific position of the fluorine atom in the pentyl chain, which can influence its binding affinity and activity at cannabinoid receptors. This structural variation can lead to differences in its pharmacological profile compared to other synthetic cannabinoids .
Properties
CAS No. |
1797983-61-9 |
|---|---|
Molecular Formula |
C25H24FNO |
Molecular Weight |
373.5 g/mol |
IUPAC Name |
[1-(3-fluoropentyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone |
InChI |
InChI=1S/C25H24FNO/c1-3-18(26)14-15-27-16-23(21-10-6-7-11-24(21)27)25(28)22-13-12-17(2)19-8-4-5-9-20(19)22/h4-13,16,18H,3,14-15H2,1-2H3 |
InChI Key |
KEFSMRMUICTKBX-UHFFFAOYSA-N |
SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
Canonical SMILES |
CCC(CCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)C)F |
Appearance |
Assay:≥95%A solution in methanol |
Synonyms |
(1-(3-Fluoropentyl)-1H-indol-3-yl)(4-methylnaphthalen-1-yl)methanone; |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


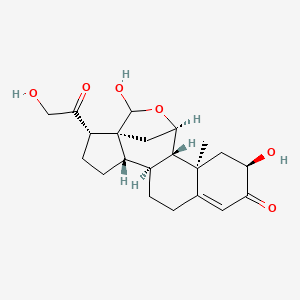

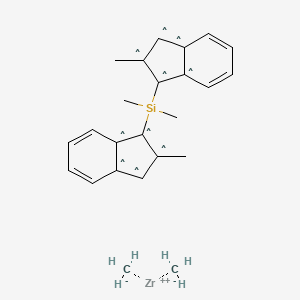

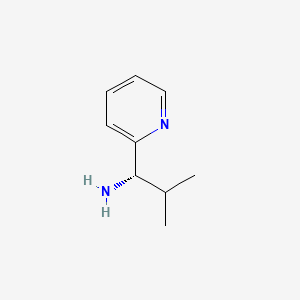
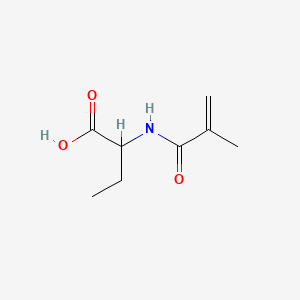

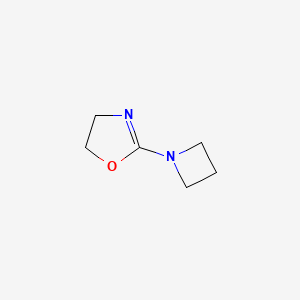
![[(2R,3R,4R,5R,6S)-5-Acetamido-4-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3-acetyloxy-6-phenylmethoxyoxan-2-yl]methyl acetate](/img/structure/B582681.png)
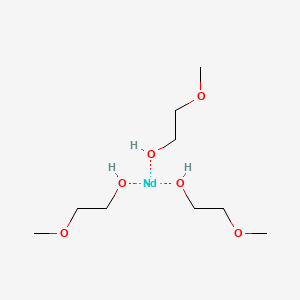
![1,1'-[Butane-1,4-diylbis(oxy-4,1-phenylene)]di(1H-pyrrole-2,5-dione)](/img/structure/B582684.png)
